molecular formula C17H19N3O2 B268781 N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide

Cat. No. B268781
M. Wt: 297.35 g/mol
InChI Key: YUMOQQWMZICAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide (MN-64) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MN-64 is a derivative of isonicotinamide and has been shown to exhibit promising biological activity, making it a valuable tool for research in various fields.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that play a role in various biological processes. For example, N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide has been shown to inhibit the proteasome, which is involved in protein degradation and plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activity. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide is its potential as a tool for drug discovery and development. Its ability to inhibit various enzymes and receptors makes it a valuable compound for screening assays and target identification. However, one limitation of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide is its relatively low potency compared to other compounds with similar activity.

Future Directions

There are several future directions for research involving N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide. One potential area of study is its use as a tool for drug discovery and development, particularly in the development of novel anti-cancer drugs. Additionally, N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide could be used to study the role of various enzymes and receptors in biological processes, which could lead to the development of new therapies for various diseases. Finally, further research is needed to fully understand the mechanism of action of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide involves the reaction of isonicotinamide with 3-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including the proteasome, histone deacetylase, and cannabinoid receptors.

properties

Product Name

N-{4-[(3-methylbutanoyl)amino]phenyl}isonicotinamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[4-(3-methylbutanoylamino)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-12(2)11-16(21)19-14-3-5-15(6-4-14)20-17(22)13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

YUMOQQWMZICAFD-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.